N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Description
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a heterocyclic compound combining a quinoline scaffold with a nitro-substituted pyrazole-acetamide moiety. The quinoline core (2-methylquinolin-4-yl) is linked via a methylene bridge to the acetamide group, which is further substituted with a 4-nitro-1H-pyrazol-1-yl fragment. The nitro group on the pyrazole ring may enhance electron-deficient properties, influencing reactivity or binding interactions, while the quinoline moiety could contribute to π-π stacking or hydrophobic interactions in biological targets .
Properties
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-11-6-12(14-4-2-3-5-15(14)19-11)7-17-16(22)10-20-9-13(8-18-20)21(23)24/h2-6,8-9H,7,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHRMPRSCNYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CN3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168070 | |
| Record name | N-[(2-Methyl-4-quinolinyl)methyl]-4-nitro-1H-pyrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955975-48-1 | |
| Record name | N-[(2-Methyl-4-quinolinyl)methyl]-4-nitro-1H-pyrazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955975-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Methyl-4-quinolinyl)methyl]-4-nitro-1H-pyrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The 2-methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration of the Pyrazole Ring: The nitro group can be introduced by treating the pyrazole ring with a nitrating agent such as nitric acid.
Coupling of Quinoline and Pyrazole Moieties: The final step involves coupling the quinoline and pyrazole moieties through an acetamide linkage. This can be achieved by reacting the quinoline derivative with an appropriate acylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinoline ring, forming a carboxylic acid derivative.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The pyrazole moiety, present in the compound, has been associated with significant anticancer properties. Research indicates that compounds containing pyrazole can inhibit the growth of various cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancer cells . The mechanism often involves the induction of apoptosis and the inhibition of anti-apoptotic proteins.
- Anti-inflammatory Properties
- Antimicrobial Effects
- Neuroprotective Effects
Case Study 1: Anticancer Activity Assessment
In a study published in Nature, researchers synthesized various pyrazole derivatives and tested their anticancer efficacy on different cell lines. Results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against cancer cells, showcasing the potential of this compound as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism Exploration
A study investigated the anti-inflammatory mechanisms of a series of pyrazole derivatives, including those structurally related to this compound. The findings demonstrated a reduction in inflammatory markers in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, the nitro group on the pyrazole ring can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Structural Insights :
- Quinoline vs. Aromatic Substitutions: The 2-methylquinolinylmethyl group distinguishes the target compound from phenyl/benzyl-substituted analogues (e.g., ), possibly altering solubility (quinoline’s hydrophobicity) or target selectivity.
- Synthetic Flexibility: The acetamide bridge allows modular substitution, as seen in chloro, nitrophenyl, and aminoethyl variants .
Physicochemical Properties
- Solubility: The nitro group and quinoline core may reduce aqueous solubility compared to aminoethyl or chlorophenyl analogues .
- Stability : Nitro groups can confer stability under acidic conditions but may pose challenges in reductive environments.
Biological Activity
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a quinoline and pyrazole moiety, which are known for their pharmacological properties. The presence of the nitro group in the pyrazole ring may enhance its biological activity by participating in electron-withdrawing effects, thereby influencing the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and inflammation. Research indicates that compounds containing quinoline and pyrazole derivatives can inhibit key enzymes and receptors associated with tumor growth and inflammatory responses.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells.
- Anti-inflammatory Activity : Pyrazole derivatives are known to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes or other inflammatory mediators.
Biological Assays and Efficacy
Recent studies have evaluated the cytotoxicity and anti-inflammatory effects of this compound using various assays. Below is a summary table highlighting some key findings from relevant research:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 3.79 | Cell cycle arrest | |
| A549 | 26 | Induction of apoptosis | |
| HCT116 | 0.39 | Inhibition of Aurora-A kinase | |
| Hep-2 | 3.25 | Cytotoxic effects |
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of similar pyrazole derivatives, it was found that modifications to the pyrazole ring significantly affected cytotoxicity against several cancer cell lines. The study reported an IC50 value of 3.79 µM for MCF7 cells, indicating strong anticancer activity potentially linked to the structural characteristics of the compound .
Case Study 2: Inhibition of Inflammatory Pathways
Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating that these derivatives could effectively reduce inflammation markers in vitro. The modulation of cyclooxygenase activity was highlighted as a critical pathway influenced by these compounds .
Q & A
Q. What are the key steps and methodologies for synthesizing N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling the quinoline-derived amine with a nitro-substituted pyrazole-acetic acid derivative using activating agents like EDCI/HOBt .
- Functional group protection : Temporary protection of reactive groups (e.g., nitro or quinoline nitrogen) to prevent side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, with final characterization via NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- ¹H/¹³C NMR : Confirm the presence of the quinoline methyl group (δ ~2.6 ppm for CH₃) and nitro-pyrazole protons (δ ~8.1–8.3 ppm) .
- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₆N₄O₃: 348.1218) .
Q. What are the critical parameters for optimizing synthetic yield?
- Temperature control : Excess heat degrades nitro groups; reactions are best performed at 25–50°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalyst use : EDCI/HOBt improves amide bond formation efficiency compared to DCC .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) is critical for:
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
Q. What computational methods predict the compound’s biological interactions?
- Molecular docking : Simulate binding to targets like kinase enzymes using AutoDock Vina. The nitro group’s electron-withdrawing nature enhances interactions with hydrophobic pockets .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., nitro-group reduction potentials) .
Q. Docking Results Table :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with amide C=O; π-π stacking (quinoline) |
| COX-2 | -8.7 | Hydrophobic contact (methyl group) |
Q. How do reaction conditions influence byproduct formation?
- Acidic conditions : Hydrolysis of the amide bond can occur, detected via TLC (Rf shift) .
- Oxidative environments : Nitro groups may convert to undesired hydroxylamines, monitored via LC-MS .
Q. Mitigation Strategies :
- Use inert atmospheres (N₂/Ar) during sensitive steps.
- Add antioxidants like BHT (0.1% w/w) to stabilize nitro groups .
Q. What analytical approaches resolve contradictions in biological activity data?
- Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
- Metabolic stability studies : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo/in vitro results .
Case Study : A 2024 study found conflicting cytotoxicity data (IC₅₀ = 2 μM vs. 15 μM). LC-MS revealed batch-dependent impurities (95% vs. 98% purity), highlighting the need for rigorous QC .
Q. How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies?
- Tracing metabolic pathways : ¹⁵N-labeled nitro groups track metabolite formation in hepatocyte assays .
- Kinetic isotope effects (KIE) : Differentiate enzymatic vs. non-enzymatic degradation mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
